molecular formula C6H12O6 B013644 (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 3458-28-4

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B013644
CAS RN: 3458-28-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description

(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal, also known as PHH, is a naturally-occurring compound found in plants and animals. It is a cyclic hemiacetal of a hexose, and is a metabolite of glucose. PHH is a key intermediate in the biosynthesis of many important compounds, including flavonoids, tannins, and lignins. PHH has been extensively studied for its potential therapeutic applications, and has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

  • Antioxidant Activity : A study by Luo et al. (2017) on a related hexanedioic acid analogue showcased strong antioxidant activity, hinting at potential applications for (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in similar contexts (Yu Luo et al., 2017).

  • Synthesis of Chiral Lactones : This compound has been used as a key intermediate in the synthesis of chiral lactones, which are significant in the fragrance industry, as demonstrated by Blaser et al. (1991) (F. Blaser et al., 1991).

  • Collagen Synthesis : Marin et al. (2002) discussed its use in synthesizing amino acids unique to collagen, highlighting its significance in biomedical research (J. Marin et al., 2002).

  • Spiroketal Synthesis : Fox et al. (1988) reported its application in synthesizing the spiroketal segment of avermectin B1a, a compound with agricultural and pharmaceutical importance (Christina M. J. Fox et al., 1988).

  • Stereocontrolled Synthesis : Beatty et al. (1992) utilized it for the stereocontrolled synthesis of specific amino acids found in certain toxins (Vlark F. Beatty et al., 1992).

  • Synthesis of Enantiomerically Pure Acids : Andrés et al. (2003) described its role in the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids (J. Andrés et al., 2003).

  • Hydrogen Bonding Studies : Oruç et al. (2018) used the compound in research focusing on hydrogen bonding properties of polyols in aqueous solutions (G. Oruç et al., 2018).

  • Anti-Tumor and Anti-Obesity Agents : Tripathi and Kumar (2012) mentioned its application in building blocks for anti-tumor and anti-obesity drugs (D. Tripathi & Pradeep Kumar, 2012).

Future Directions

: Yua, H.; Cao, H.; Tiwari, V.K.; Lia, Y.; Chena, X. An improved stereoselective synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. Bioorg. Med. Chem. Lett. 2011, 21, 5037. DOI: 10.1016/j.bmcl.2011.06.071

Biochemical Analysis

Biochemical Properties

Aldehydo-D-mannose interacts with various enzymes, proteins, and other biomolecules. For instance, a novel D-mannose isomerase gene from Pseudomonas syringae was found to efficiently convert D-fructose to D-mannose . This enzyme showed high amino acid sequence homogeneity with ManI from Thermobifda fusca . The optimal pH and temperature for this enzyme were pH 7.5 and 45 °C, respectively .

Cellular Effects

Aldehydo-D-mannose has significant effects on various types of cells and cellular processes. For instance, D-mannose has been shown to reduce cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder . It also promotes the degradation of IDH2 through upregulation of an E3 ligase - RNF185 .

Molecular Mechanism

At the molecular level, aldehydo-D-mannose exerts its effects through various mechanisms. For instance, it has been shown to directly target the transcription factor max-like protein X-interacting protein (MondoA), resulting in the upregulation of TXNIP . This upregulation, in turn, inhibits glutamine metabolism, ultimately accomplishing its anti-catabolic effects by suppressing the mitogen-activated protein kinase (MAPK) pathway .

Temporal Effects in Laboratory Settings

The effects of aldehydo-D-mannose change over time in laboratory settings. For instance, D-mannose treatment has been shown to reverse age-associated bladder dysfunction and restore cellular homeostasis

Dosage Effects in Animal Models

In animal models, the effects of aldehydo-D-mannose vary with different dosages. For instance, D-mannose has been shown to have potent efficacy in alleviating intervertebral disc degeneration by inhibiting catabolism

Metabolic Pathways

Aldehydo-D-mannose is involved in several metabolic pathways. For instance, it is known to be involved in mannose metabolism, where it can be reversibly catalyzed to D-fructose by D-mannose isomerase . This process is crucial for the production of D-mannose .

Transport and Distribution

Aldehydo-D-mannose is transported and distributed within cells and tissues. It is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT) . Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate .

Subcellular Localization

Current evidence suggests that mannose glycosylation is an integral step for NIS localization and function in human breast cancer cells

properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
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InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
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Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
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CAS RN

7296-15-3, 101357-07-7, 3458-28-4
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Record name Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped
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Record name .ALPHA.-D-MANNOPYRANOSE
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Melting Point

132 °C
Record name D-Mannose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Q & A

Q1: What is a key application of aldehydo-D-mannose derivatives in organic synthesis?

A1: Aldehydo-D-mannose derivatives are crucial for synthesizing complex carbohydrates. For instance, they serve as precursors for the synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDO), a vital component of bacterial lipopolysaccharides. [] One study achieved the synthesis of KDO 1,4-lactone from aldehydo-D-mannose derivatives utilizing a two-step Horner–Emmons reaction. []

Q2: Can you provide an example of a specific aldehydo-D-mannose derivative and its use?

A2: Certainly. 2-azido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-mannose dimethyl acetal is an example of a protected aldehydo-D-mannose derivative. This compound has been synthesized and studied for its potential in carbohydrate chemistry. [, ]

Q3: Are there any simple aldehydo-D-mannose derivatives suitable for common synthetic procedures?

A3: Yes, Aldehydo-d-Mannose Pentaacetate Ethyl Hemiacetal is a more accessible derivative suitable for various synthetic applications. []

Q4: What are the potential challenges in working with aldehydo-D-mannose and its derivatives?

A4: Aldehydo-D-mannose, like many carbohydrates, possesses multiple reactive hydroxyl groups. This necessitates the use of protecting group strategies to control regioselectivity during chemical modifications. The choice of appropriate protecting groups and their subsequent removal add complexity to the synthesis. [, ]

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